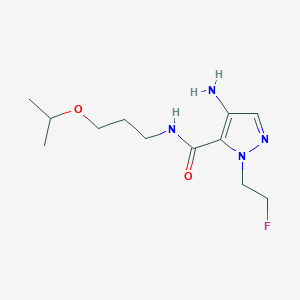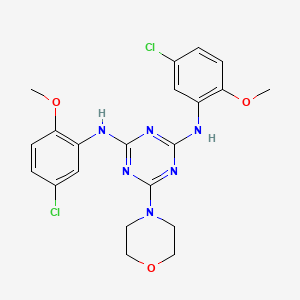
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(3-isopropoxypropyl)-1H-pyrazole-5-carboxamide, commonly known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is expressed in various tissues, including the nervous system, immune system, and skeletal muscle. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 has been extensively studied for its potential therapeutic applications in these areas.
Mechanism of Action
A-438079 acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. A-438079 binds to the P2X7 receptor and prevents its activation by ATP, thereby reducing the downstream effects of P2X7 receptor activation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models of disease. It has been shown to reduce inflammation and pain in models of arthritis, neuropathic pain, and spinal cord injury. A-438079 has also been shown to reduce neurodegeneration in models of Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been shown to modulate the activity of immune cells, including microglia and T cells.
Advantages and Limitations for Lab Experiments
A-438079 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor without affecting other purinergic receptors. It is also relatively stable and can be easily synthesized in large quantities. However, there are some limitations to the use of A-438079 in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. Additionally, its effects may vary depending on the species and model used, which can complicate the interpretation of results.
Future Directions
There are several future directions for the use of A-438079 in scientific research. One area of interest is the role of the P2X7 receptor in cancer, as it has been shown to be involved in tumor growth and metastasis. A-438079 may have potential as a therapeutic agent in cancer treatment. Another area of interest is the use of A-438079 in combination with other drugs to enhance its effects. Additionally, further studies are needed to elucidate the precise mechanisms of action of A-438079 and its effects on various physiological and pathological processes.
Synthesis Methods
A-438079 can be synthesized using a multi-step process involving the reaction of 2-fluoroethylamine with 3-isopropoxypropyl isocyanate, followed by cyclization with 4,5-dicyano-1H-pyrazole and subsequent reduction with sodium borohydride. The final product is obtained after purification using column chromatography.
Scientific Research Applications
A-438079 has been used extensively in scientific research to investigate the role of the P2X7 receptor in various physiological and pathological processes. It has been shown to be effective in reducing inflammation, pain, and neurodegeneration in animal models of disease. A-438079 has also been used to study the effects of P2X7 receptor antagonism on immune cells, including microglia and T cells.
Properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(3-propan-2-yloxypropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN4O2/c1-9(2)19-7-3-5-15-12(18)11-10(14)8-16-17(11)6-4-13/h8-9H,3-7,14H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRVLRSTJHSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=C(C=NN1CCF)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-phenoxypropanoate](/img/structure/B2833090.png)

![ethyl 2-{7-[(ethoxycarbonyl)methyl]-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4 H-1,2,4-triazino[4,3-h]purinyl}acetate](/img/structure/B2833092.png)


![2-Fluoro-4-[2-(thiophen-3-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2833098.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide](/img/structure/B2833099.png)

![Ethyl 2-(3-methylisoxazole-5-carboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2833104.png)


![Tert-butyl N-[(4-carbamothioylphenyl)methyl]carbamate](/img/structure/B2833108.png)
